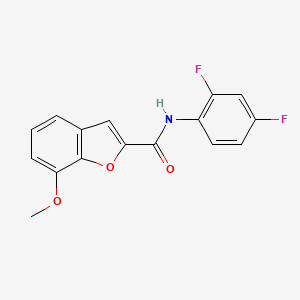

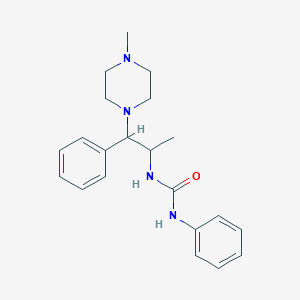

![molecular formula C14H12BrF2NO B2467857 4-ブロモ-2-{[(2,4-ジフルオロベンジル)アミノ]メチル}フェノール CAS No. 1223889-42-6](/img/structure/B2467857.png)

4-ブロモ-2-{[(2,4-ジフルオロベンジル)アミノ]メチル}フェノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol” is an organic compound. It contains a phenol group (an aromatic ring with a hydroxyl group), a bromine atom, a benzyl group (a benzene ring attached to a CH2 group), and a difluorobenzyl group (a benzene ring with two fluorine atoms). The presence of these functional groups can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the aromatic rings, the electronegative atoms (bromine and fluorine), and the polar groups (amino and hydroxyl groups). These factors can affect the compound’s shape, polarity, and reactivity .Chemical Reactions Analysis

The compound could participate in various chemical reactions. For instance, the bromine atom might be replaced in a nucleophilic substitution reaction. The phenol group could undergo reactions typical for phenols, such as EAS (Electrophilic Aromatic Substitution). The amino group could also engage in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups and aromatic rings could influence its solubility, melting point, boiling point, and other properties .科学的研究の応用

プロテオミクス研究

鈴木・宮浦反応

タンパク質チロシンホスファターゼ1B(PTP1B)阻害剤

ビアリル合成

要約すると、4-ブロモ-2-{[(2,4-ジフルオロベンジル)アミノ]メチル}フェノールは、プロテオミクス、有機合成、創薬において多面的役割を果たしています。 そのユニークな特性により、科学的知識の進歩とさまざまな分野における複雑な課題への対処に役立つ貴重なツールとなります . 詳細が必要な場合や追加の質問がある場合は、お気軽にお問い合わせください!

作用機序

The mechanism of action of 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol is not well understood. However, it is known that the compound can act as a Lewis acid in certain reactions, and it can also act as a nucleophile in some reactions. The compound is also known to be an excellent substrate for a variety of chemical reactions, making it a useful compound for the synthesis of other compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol are not well understood. The compound has been shown to have some antioxidant activity in vitro, but its effects on human cells have not been studied. In addition, the compound has not been tested for toxicity in humans, so its safety is not known.

実験室実験の利点と制限

The advantages of using 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol for lab experiments include its high solubility in organic solvents, its stability under a wide range of temperatures and pH levels, and its excellent substrate for a variety of chemical reactions. The limitations of using 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol for lab experiments include its unknown toxicity in humans and its lack of biochemical and physiological effects.

将来の方向性

The future directions of 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol research include further investigation into its biochemical and physiological effects, its toxicity in humans, and its potential applications in pharmaceuticals and agrochemicals. In addition, further research into the mechanism of action of the compound could lead to new and improved synthetic methods for its synthesis. Finally, the compound could be used in the synthesis of new materials for use in drug delivery systems, as well as for the preparation of organometallic complexes.

合成法

The synthesis of 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol is a relatively simple process. The compound can be synthesized from the reaction of 4-bromophenol and 2,4-difluorobenzyl amine. The reaction is typically carried out in a basic aqueous medium, and a variety of solvents can be used, such as ethanol, methanol, and acetonitrile. The reaction is typically carried out at room temperature, and the yield of the product is typically high.

特性

IUPAC Name |

4-bromo-2-[[(2,4-difluorophenyl)methylamino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrF2NO/c15-11-2-4-14(19)10(5-11)8-18-7-9-1-3-12(16)6-13(9)17/h1-6,18-19H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUIWKNPJORJLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CNCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

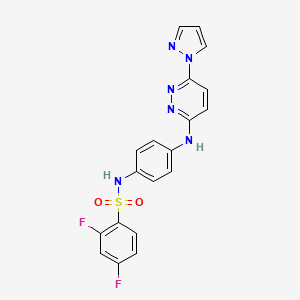

![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)

![N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine](/img/structure/B2467778.png)

![2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2467780.png)

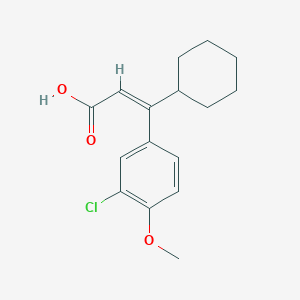

![[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2467782.png)

![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)

![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2467791.png)